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Cat. No.: B12055502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for conducting Stable Isotope

Labeling by Amino Acids in Cell Culture (SILAC) experiments using L-Leucine-13C6. SILAC

has become a powerful and widely adopted method in quantitative proteomics for the accurate

determination of relative protein abundance, protein turnover rates, and for studying post-

translational modifications.[1][2][3][4] L-Leucine, an essential amino acid, is frequently utilized

in SILAC experiments due to its high abundance in proteins.[5] The use of L-Leucine labeled

with six carbon-13 isotopes (L-Leucine-13C6) provides a +6 Da mass shift, allowing for clear

differentiation between "light" and "heavy" labeled peptides in mass spectrometry analysis.

Principle of SILAC
SILAC is a metabolic labeling strategy where cells are cultured in media containing either a

normal ("light") or a heavy stable isotope-labeled essential amino acid. Over several cell

divisions, the heavy amino acid is incorporated into all newly synthesized proteins. Once

labeling is complete, the "heavy" and "light" cell populations can be subjected to different

experimental conditions. The cell populations are then combined, and the proteins are

extracted, digested, and analyzed by mass spectrometry. Since the heavy and light peptides

are chemically identical, they co-elute during liquid chromatography, but are distinguishable by

their mass difference in the mass spectrometer. The relative quantification of proteins is

achieved by comparing the signal intensities of the heavy and light peptide pairs.
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Data Presentation
Quantitative data from SILAC experiments are typically presented in tables that summarize

labeling efficiency, protein turnover rates, and fold changes in protein expression between

different conditions.

Table 1: Illustrative L-Leucine-13C6 Labeling Efficiency in HeLa Cells. This table provides an

example of the expected labeling efficiency over several cell passages. Complete incorporation

is crucial for accurate quantification. It is recommended to assess labeling efficiency before

starting the main experiment.

Cell Passage Number
Average Labeling
Efficiency (%)

Standard Deviation (%)

1 65.2 4.5

2 85.7 3.1

3 95.1 2.3

4 98.5 1.8

5 >99 <1

Table 2: Illustrative Protein Turnover Rates in Response to Drug Treatment. This table

demonstrates how SILAC can be used to measure changes in the synthesis or degradation

rates of individual proteins. The half-life (T½) is calculated from the rate of incorporation of the

heavy isotope over time.
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Protein Gene Function
Half-life
(hours) -
Control

Half-life
(hours) -
Treated

Fold
Change in
Turnover

HSP90AA1 HSP90AA1 Chaperone 30.5 25.1 1.22

ENO1 ENO1 Glycolysis 48.2 47.5 1.01

Cyclin B1 CCNB1 Cell Cycle 1.5 4.8 0.31

Caspase-3 CASP3 Apoptosis 24.1 12.3 1.96

GAPDH GAPDH Glycolysis 75.3 74.9 1.01

Table 3: Example of Protein Quantitation Data from a SILAC Experiment. This table shows an

example of differentially expressed proteins identified in a study comparing a treated sample to

a control. The SILAC ratio (Heavy/Light) indicates the fold change in protein abundance.

Protein
Accession

Gene Name
Protein
Name

SILAC Ratio
(H/L)

p-value Regulation

P06733 EGFR

Epidermal

growth factor

receptor

2.54 0.001 Upregulated

P60709 ACTB
Actin,

cytoplasmic 1
1.02 0.95 Unchanged

P31749 AKT1

RAC-alpha

serine/threoni

ne-protein

kinase

0.45 0.005
Downregulate

d

Q02750 MAPK1

Mitogen-

activated

protein

kinase 1

1.89 0.012 Upregulated

P11362 HSP90AB1

Heat shock

protein HSP

90-beta

1.15 0.67 Unchanged
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Experimental Protocols
This section provides a detailed step-by-step protocol for a typical SILAC experiment using L-
Leucine-13C6.

Cell Culture and Metabolic Labeling
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI

1640) that is deficient in L-leucine. Supplement the "light" medium with normal L-leucine and

the "heavy" medium with L-Leucine-13C6 (e.g., from Cambridge Isotope Laboratories, Inc.).

Both media should also be supplemented with dialyzed fetal bovine serum (dFBS) to

minimize the concentration of unlabeled amino acids.

Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one

in the "heavy" medium.

Passaging: Passage the cells for at least five to six doublings to ensure near-complete

incorporation of the labeled amino acid into the proteome. The required number of passages

may vary depending on the cell line and its doubling time.

Verification of Labeling Efficiency: Before proceeding with the experiment, it is crucial to

verify the labeling efficiency. This is done by harvesting a small number of cells from the

"heavy" culture, extracting proteins, digesting them with trypsin, and analyzing the peptides

by mass spectrometry. The percentage of incorporation can be calculated by comparing the

peak intensities of the heavy and light forms of several peptides. A labeling efficiency of

>98% is recommended.

Experimental Treatment and Cell Harvesting
Treatment: Once complete labeling is confirmed, the two cell populations can be subjected to

different experimental conditions (e.g., drug treatment vs. vehicle control).

Harvesting: After the treatment period, harvest the "light" and "heavy" labeled cells

separately. Wash the cells with ice-cold PBS to remove any remaining media.

Cell Counting and Mixing: Accurately count the cells from each population. For relative

protein quantification, it is essential to mix an equal number of cells from the "light" and
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"heavy" populations.

Sample Preparation for Mass Spectrometry
Cell Lysis: Resuspend the mixed cell pellet in a suitable lysis buffer containing protease and

phosphatase inhibitors. Lyse the cells using sonication or other appropriate methods on ice.

Protein Quantification: Determine the total protein concentration of the lysate using a

standard protein assay (e.g., BCA assay).

Protein Digestion:

In-solution digestion: Take a desired amount of protein (e.g., 50-100 µg) and perform

reduction with DTT and alkylation with iodoacetamide. Digest the proteins with a protease,

most commonly trypsin, overnight at 37°C.

In-gel digestion: Alternatively, proteins can be separated by SDS-PAGE. Excise the protein

bands of interest or the entire lane, and perform in-gel reduction, alkylation, and digestion.

Peptide Desalting: Desalt the digested peptides using a C18 StageTip or a similar solid-

phase extraction method to remove salts and other contaminants that can interfere with

mass spectrometry analysis.

Peptide Quantification: Quantify the peptide concentration before mass spectrometry

analysis.

Mass Spectrometry Analysis
LC-MS/MS: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g.,

an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.

Data Acquisition: Set up the mass spectrometer to acquire data in a data-dependent

acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the instrument

cycles between a full MS scan and several MS/MS scans of the most intense precursor ions.

Data Analysis
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Database Search: Use a specialized software package such as MaxQuant, Proteome

Discoverer, or Spectronaut to analyze the raw mass spectrometry data. These programs can

identify peptides and proteins by searching the fragmentation spectra against a protein

sequence database.

Quantification: The software will also quantify the relative abundance of proteins by

calculating the intensity ratios of the "heavy" and "light" peptide pairs.

Statistical Analysis: Perform statistical analysis to identify proteins that are significantly

differentially expressed between the two conditions. This typically involves calculating p-

values and fold changes.

Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways. The

following diagrams were created using the DOT language.
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Caption: Experimental workflow for a quantitative proteomics experiment using L-Leucine-
13C6 SILAC.
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Caption: Simplified diagram of the EGF receptor signaling pathway, a common target for

SILAC-based proteomic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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